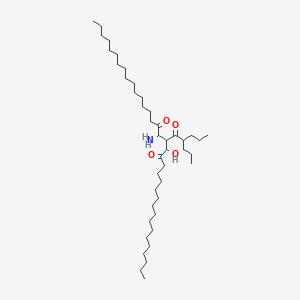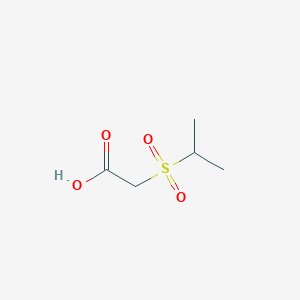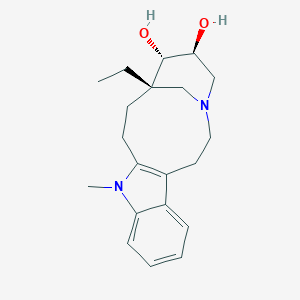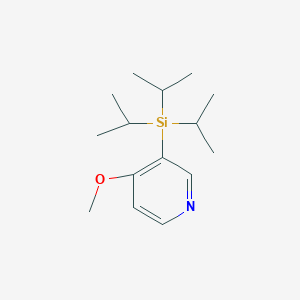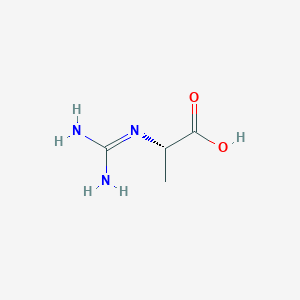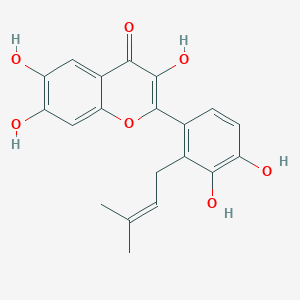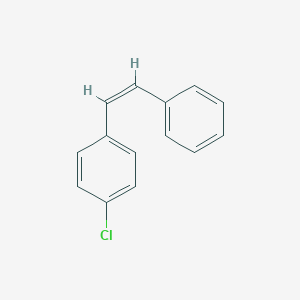
(Z)-4-Chlorostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Chlorostilbene is a chemical compound that is widely used in scientific research. It is a derivative of stilbene, which is a type of organic compound that is commonly found in plants. (Z)-4-Chlorostilbene has several properties that make it useful for research purposes, including its ability to act as a fluorescent probe and its ability to inhibit certain proteins.
Mecanismo De Acción
The mechanism of action of (Z)-4-Chlorostilbene is not fully understood. However, it is believed to work by binding to certain proteins and inhibiting their activity. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aromatase.
Efectos Bioquímicos Y Fisiológicos
(Z)-4-Chlorostilbene has several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of many drugs and toxins. It has also been shown to inhibit the activity of aromatase, which is involved in the synthesis of estrogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-4-Chlorostilbene in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the movement and interactions of proteins and other biomolecules within cells. Another advantage is its ability to inhibit certain proteins, making it useful for studying their function.
One limitation of using (Z)-4-Chlorostilbene is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound. Additionally, (Z)-4-Chlorostilbene may have off-target effects, meaning that it may inhibit proteins other than the ones it is intended to target.
Direcciones Futuras
There are several future directions for research involving (Z)-4-Chlorostilbene. One potential area of study is its use as a therapeutic agent. Its ability to inhibit certain proteins makes it a promising candidate for the development of drugs to treat various diseases.
Another future direction for research is to better understand its mechanism of action. This could involve studying its interactions with specific proteins or using structural biology techniques to determine its binding sites.
Overall, (Z)-4-Chlorostilbene is a versatile compound that has several applications in scientific research. Its ability to act as a fluorescent probe and inhibit certain proteins make it a valuable tool for studying the function of biomolecules within cells.
Métodos De Síntesis
The synthesis of (Z)-4-Chlorostilbene involves several steps. First, stilbene is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-chlorobenzylamine to form the amide. Finally, the amide is dehydrated to form (Z)-4-Chlorostilbene.
Aplicaciones Científicas De Investigación
(Z)-4-Chlorostilbene has several applications in scientific research. One of its most common uses is as a fluorescent probe. It can be used to label proteins and other biomolecules, allowing researchers to track their movement and interactions within cells. (Z)-4-Chlorostilbene can also be used to inhibit certain proteins, making it useful for studying their function.
Propiedades
Número CAS |
1657-49-4 |
|---|---|
Nombre del producto |
(Z)-4-Chlorostilbene |
Fórmula molecular |
C14H11Cl |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-chloro-4-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- |
Clave InChI |
TTYKTMUIQGPMMH-SREVYHEPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



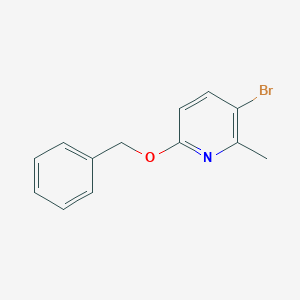
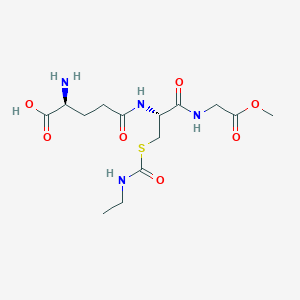
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
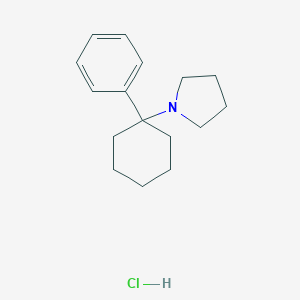
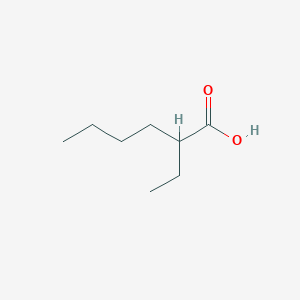
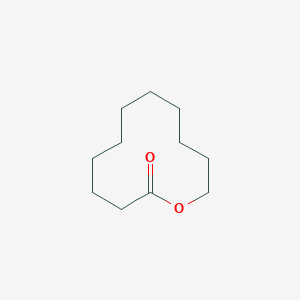
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
